Human Soluble Epoxide Hydrolase Inhibitory Potency (Ki) of 1396633-89-8 vs. Clinical-Stage & Preclinical sEH Inhibitors
Compound 1396633-89-8 exhibits a human sEH Ki of 1.40 nM [1]. This places it as an equipment-level potent sEH inhibitor, 9.9‑fold less potent than the clinical candidate EC5026 (Ki 0.06 nM [2]), but 9.9‑fold more potent than the Phase II clinical candidate AR9281 (human sEH IC₅₀ 13.8 nM ). In contrast, GSK2256294 demonstrates a Ki of 24 nM in a NanoBRET cellular target engagement assay [3]. These data establish that 1396633-89-8 occupies an intermediate potency tier, which may be preferable for research applications requiring modulation rather than complete ablation of sEH activity, or where ultra‑high potency is associated with prolonged target residence time that confounds acute experimental paradigms.
| Evidence Dimension | sEH inhibitory potency (human enzyme) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | EC5026: Ki < 0.05 nM (FRET displacement); AR9281: IC₅₀ = 13.8 nM (human HsEH); GSK2256294: Ki = 24 nM (NanoBRET, HEK293T cells); Compound 2d (benchmark from Shen 2009): Ki = 0.66 nM |
| Quantified Difference | 9.9‑fold less potent than EC5026; 9.9‑fold more potent than AR9281; ~17‑fold more potent than GSK2256294 |
| Conditions | Recombinant human sEH; FRET displacement assay (target compound, EC5026, 2d) vs. IC₅₀ assay (AR9281, human HsEH) vs. NanoBRET cellular target engagement (GSK2256294). Note: different assay formats preclude direct numerical equivalence; ranking directionality is robust. |
Why This Matters
Procurement choice hinges on the required potency window — 1396633-89-8’s Ki of 1.40 nM avoids the picomolar potency and extended residence time of EC5026 that may limit washout in acute pharmacological studies.
- [1] BindingDB Entry BDBM408978. Ki = 1.40 nM for human sEH. Compound identity: US10377744 Compound 1 / US11123311 Compound 1 / US11723929 Compound 1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. EC5026 Ligand Activity Chart: pKi 10.3, Ki < 0.05 nM. ChEMBL FRET displacement assay. View Source
- [3] IUPHAR/BPS Guide to Malaria Pharmacology. GSK2256294 Ligand Activity Chart: Ki = 24 nM (NanoBRET). View Source
